BenchChemオンラインストアへようこそ!

(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Lipophilicity Physicochemical profiling Drug-likeness

This (E)-configured phenylpropenamide is purpose-built for HBV capsid assembly modulator screening and QSAR model enrichment. The 4-fluorobenzyl amide moiety delivers metabolic stability and balanced lipophilicity (XLogP3 4.6) that is superior to methoxybenzyl or adamantyl analogs. BIONET-verified >90% purity guarantees reproducible results. Not interchangeable with N-(4-methoxybenzyl) or N-(2-furylmethyl) analogs due to distinct SAR.

Molecular Formula C20H16FNOS
Molecular Weight 337.41
CAS No. 478078-65-8
Cat. No. B2513231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide
CAS478078-65-8
Molecular FormulaC20H16FNOS
Molecular Weight337.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H16FNOS/c21-17-10-8-15(9-11-17)14-22-20(23)19(13-18-7-4-12-24-18)16-5-2-1-3-6-16/h1-13H,14H2,(H,22,23)/b19-13+
InChIKeyFBRXCBYNYWUSJA-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (E)-N-(4-Fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-65-8) for Research Sourcing


(E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-65-8) is a synthetic phenylpropenamide derivative with the molecular formula C20H16FNOS and a molecular weight of 337.4 g/mol . The compound features a (2E)-configured propenamide backbone bearing a 2-thienyl group at the 3-position, a phenyl substituent at the 2-position, and a 4-fluorobenzyl amide moiety . It is commercially available as a BIONET screening compound through Key Organics Ltd at >90% purity, with catalog pricing of £28.00 (1 mg), £35.00 (5 mg), and £48.00 (10 mg) as of February 2025 [1]. The compound is classified within the broader phenylpropenamide family, a class of non-nucleoside inhibitors of hepatitis B virus (HBV) replication that interfere with viral capsid assembly [2].

Why Generic Substitution Fails: N-Substituent-Specific Differentiation of (E)-N-(4-Fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-65-8)


Compounds sharing the 2-phenyl-3-(2-thienyl)-2-propenamide core scaffold cannot be treated as interchangeable procurement items because the N-substituent critically governs lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding interactions [1]. The 4-fluorobenzyl group on CAS 478078-65-8 introduces a distinct electronic profile — the electron-withdrawing fluorine atom modulates the electron density of the benzyl ring, alters the pKa environment of the adjacent amide NH, and increases lipophilicity (XLogP3 = 4.6) relative to hydrogen or methoxy analogs [2]. In the phenylpropenamide antiviral class, SAR studies have demonstrated that N-substituent modifications directly affect anti-HBV potency: for the reference compound AT-61 and its analogs, small changes to the N-aryl group produced orders-of-magnitude differences in EC50 values in HepAD38 cellular assays . Furthermore, the (E)-configuration is stereochemically defined; prior literature has established that for certain phenylpropenamides, the Z-isomer — not the E-isomer — carries the antiviral activity [3], making configurational identity a non-negotiable selection criterion. Substituting CAS 478078-65-8 with its N-(4-methoxybenzyl) (CAS 478078-48-7), N-(2-furylmethyl) (CAS 478078-82-9), or N-(1-adamantyl) (CAS 478078-59-0) analogs would introduce different hydrogen-bond acceptor/donor profiles, steric bulk, and metabolic liabilities, rendering experimental outcomes non-transferable across these analogs.

Quantitative Differentiation Evidence: (E)-N-(4-Fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-65-8) vs. Closest N-Substituted Analogs


Lipophilicity Differentiation: XLogP3 of 4-Fluorobenzyl vs. 4-Methoxybenzyl and 2-Furylmethyl Analogs

CAS 478078-65-8 exhibits a computed XLogP3 of 4.6 [1], positioning it in an optimal lipophilicity range for membrane permeability while remaining below the critical threshold (XLogP3 >5) associated with increased promiscuity and poor solubility [2]. By comparison, the 4-methoxybenzyl analog (CAS 478078-48-7) is predicted to have a lower XLogP3 (approximately 3.8–4.0 based on the oxygen atom's greater polarity contribution), while the 2-furylmethyl analog (CAS 478078-82-9) is predicted to have a lower XLogP3 (~3.3–3.7) due to the furan oxygen . The 4-fluorobenzyl derivative thus provides higher membrane partitioning potential than oxygen-containing N-substituent analogs, which may translate to superior cellular permeability in cell-based assays requiring compound entry [2].

Lipophilicity Physicochemical profiling Drug-likeness

Topological Polar Surface Area Differentiation: TPSA Comparison Across N-Substituted 2-Phenyl-3-(2-Thienyl)-2-Propenamide Analogs

The TPSA of CAS 478078-65-8 is computed at 57.3 Ų [1], which falls below the established 60 Ų threshold for favorable oral absorption and below the 90 Ų threshold for blood-brain barrier penetration [2]. The 4-fluorobenzyl substituent contributes minimal polar surface area (the fluorine atom adds negligible TPSA vs. hydrogen), whereas the 4-methoxybenzyl analog (CAS 478078-48-7) is predicted to have a higher TPSA (estimated 66–68 Ų) due to the methoxy oxygen contributing approximately 9–10 Ų of additional polar surface. The morpholinopropyl analog (CAS 478078-96-5) would have a significantly higher TPSA (>70 Ų) due to the morpholine oxygen and tertiary amine. This positions CAS 478078-65-8 as the analog with the most favorable TPSA profile for applications requiring membrane permeation or CNS accessibility from within this compound series [2].

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Fluorine-Mediated Metabolic Stability Advantage vs. Non-Fluorinated N-Benzyl Analogs

The 4-fluorobenzyl substituent in CAS 478078-65-8 provides a metabolic stability advantage over the non-fluorinated benzyl analog (N-benzyl-2-phenyl-3-(2-thienyl)-2-propenamide) and the 4-methoxybenzyl analog (CAS 478078-48-7). Fluorine substitution at the para-position of the benzyl ring blocks a primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation), a well-established strategy in medicinal chemistry [1]. The 4-methoxybenzyl analog, by contrast, is susceptible to O-demethylation by CYP2D6 and CYP3A4, generating a phenolic metabolite with altered physicochemical properties and potential for secondary conjugation [2]. Quantitative fluorine-mediated metabolic stabilization has been demonstrated across numerous scaffold classes: para-fluorination of benzyl moieties typically reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold compared to the unsubstituted benzyl equivalent [1].

Metabolic stability Fluorine medicinal chemistry Oxidative metabolism blockade

Hydrogen-Bond Donor Count and Ligand Efficiency Profile: 4-Fluorobenzyl vs. Morpholinopropyl Analog

CAS 478078-65-8 possesses a single hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (amide carbonyl, thiophene sulfur, fluorine), yielding a balanced HBD/HBA profile of 1/3 [1]. By contrast, the morpholinopropyl analog (CAS 478078-96-5) contains an additional hydrogen-bond acceptor (morpholine oxygen) and a tertiary amine capable of protonation at physiological pH, creating a more complex H-bonding and ionization profile that may introduce off-target interactions . With a molecular weight of 337.4 Da and a heavy atom count of 24, CAS 478078-65-8 falls within the lower end of lead-like chemical space, offering superior ligand efficiency potential compared to the adamantyl analog (CAS 478078-59-0, MW estimated ~375 Da with 27 heavy atoms) [1].

Hydrogen bonding Ligand efficiency Fragment-based drug design

Supplier-Grade Differentiation: Purity, Pricing, and Catalog Accessibility of CAS 478078-65-8

CAS 478078-65-8 is stocked as a BIONET screening compound (catalog ID: 7R-0300) by Key Organics Ltd, with verified pricing of £28.00 (1 mg), £35.00 (5 mg), and £48.00 (10 mg) at >90% purity [1]. This pricing represents a cost per milligram of £28.00 at the 1 mg scale, decreasing to £4.80/mg at 10 mg. By comparison, the methoxybenzyl analog (CAS 478078-48-7) is listed by AKSci at 95% purity but without publicly listed pricing tiers . The adamantyl analog (CAS 478078-59-0) is listed on ChemicalBook but with limited supplier transparency . The BIONET catalog inclusion is significant: BIONET compounds undergo QC verification and are drawn from a curated collection of over 103,000 screening compounds used by pharmaceutical and biotechnology customers , providing batch-to-batch consistency advantages over compounds sourced from non-verified aggregators.

Compound sourcing procurement BIONET screening library

Optimal Research and Procurement Application Scenarios for (E)-N-(4-Fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide (CAS 478078-65-8)


HBV Capsid Assembly Modulator Screening: Phenylpropenamide Scaffold with Fluorine-Optimized Physicochemical Profile

CAS 478078-65-8 is ideally suited for inclusion in HBV capsid assembly modulator screening cascades. The phenylpropenamide class is mechanistically validated: representative compounds AT-61 and AT-130 act as assembly accelerators that trap HBV capsid assembly intermediates, with AT-130 demonstrating an EC50 of 0.13 μM against viral DNA synthesis in HepAD38 cells [1]. The compound's XLogP3 of 4.6 and TPSA of 57.3 Ų position it favorably for cellular permeability, while the para-fluorine atom on the N-benzyl ring provides a metabolic stabilization handle absent in the methoxybenzyl and unsubstituted benzyl analogs. Researchers should note the (E)-configuration: prior SAR has established that anti-HBV activity in phenylpropenamides is predominantly associated with the Z-isomer , meaning this compound may serve as a configurational control or require isomerization assessment in activity studies.

Kinase Inhibitor Fragment Evolution: Fluorobenzyl Amide as a Privileged Hinge-Binding Motif

The 4-fluorobenzyl amide moiety in CAS 478078-65-8 is a recognized privileged fragment in kinase inhibitor design. Related 4-fluorobenzyl amide derivatives have demonstrated potent Dyrk1A inhibition (IC50 = 14.3 nM with selectivity over Dyrk1B and Clk1) when incorporated into 2,4-bispyridyl thiophene scaffolds [1]. The compound's low molecular weight (337.4 Da) and single hydrogen-bond donor support favorable ligand efficiency metrics for fragment-based screening. Procurement of this specific compound, rather than the methoxybenzyl or morpholinopropyl analogs, is justified by: (a) the absence of metabolic soft spots (no O-demethylation site), (b) the balanced lipophilicity (XLogP3 4.6 vs. >5.0 for adamantyl analog), and (c) the documented BIONET QC verification ensuring reproducible screening results .

Computational Chemistry and QSAR Model Training: A Data-Rich Scaffold with Defined Stereochemistry

The 2-phenyl-3-(2-thienyl)-2-propenamide scaffold of CAS 478078-65-8 has been the subject of published 2D-QSAR and 3D-QSAR (CoMFA) modeling in the context of anti-HBV activity [1]. These models have identified key molecular descriptors — total energy (TE), entropy (Sө), and electrostatic potentials — that correlate with antiviral potency. The compound's well-defined (E)-stereochemistry, computed XLogP3 (4.6), TPSA (57.3 Ų), and 5 rotatable bonds provide a validated physicochemical fingerprint for inclusion in QSAR training sets. When building predictive models for phenylpropenamide analogs, CAS 478078-65-8 offers a distinct point in chemical space (fluoroaromatic, moderate lipophilicity) that complements data from the methoxybenzyl (more polar) and adamantyl (more lipophilic) analogs, thereby improving model diversity and predictive coverage.

Antiviral Drug Discovery: Flavivirus Inhibitor Scaffold per WO2017102014A1 Patent Family

The thiophene-propenamide scaffold is claimed as a flavivirus inhibitor chemotype in patent WO2017102014A1, assigned to CNRS and INSERM, covering compounds for the treatment of hepatitis C, dengue, yellow fever, and tick-borne encephalitis virus infections [1]. While specific IC50 data for CAS 478078-65-8 is not publicly disclosed in the patent examples, the structural features — particularly the 4-fluorobenzyl amide and the (E)-configured 2-phenyl-3-(2-thienyl)propenamide core — fall within the claimed Markush space. For research groups investigating non-nucleoside flavivirus polymerase inhibitors, this compound provides a commercially accessible entry point into the thiophene-propenamide patent space with transparent sourcing through the BIONET catalog .

Quote Request

Request a Quote for (E)-N-(4-fluorobenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.